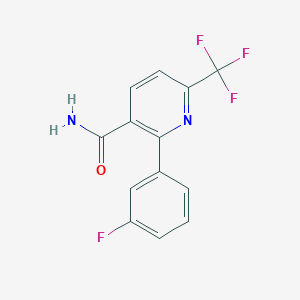

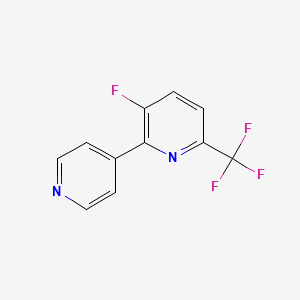

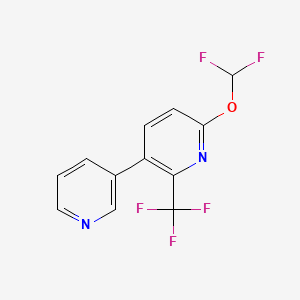

![molecular formula C14H11ClN4O2 B1391194 7-(4-Clorofenil)-1-etilpirimido[4,5-d]pirimidina-2,4(1H,3H)-diona CAS No. 1031605-64-7](/img/structure/B1391194.png)

7-(4-Clorofenil)-1-etilpirimido[4,5-d]pirimidina-2,4(1H,3H)-diona

Descripción general

Descripción

The compound “7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrimido[4,5-d]pyrimidine . Pyrimido[4,5-d]pyrimidines are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . They exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive .

Synthesis Analysis

Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 resulted in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Molecular Structure Analysis

The molecular structure analysis of similar compounds suggests that all ring atoms in the pyridopyrimidinone moiety are almost coplanar . Intramolecular hydrogen bonds together with weak C···π interactions are found in the structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimido[4,5-d]pyrimidines include acylation, cyclization, and reductive amination . These reactions are sensitive to the presence of traces of water in the reaction mixture .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de pirimido[4,5-d]pirimidina se han estudiado por su potencial como agentes antimicrobianos. Pueden inhibir el crecimiento de diversas bacterias y hongos, lo que podría convertirlos en valiosos para el desarrollo de nuevos antibióticos o medicamentos antifúngicos .

Actividad Antitumoral y Anticancerígena

Estos compuestos han demostrado ser prometedores en la inhibición de la proliferación celular en diversas líneas celulares cancerosas, incluyendo leucemia, cáncer de pulmón de células no pequeñas, cáncer de colon, melanoma, cáncer de ovario y cáncer renal . Su mecanismo puede implicar la interferencia con la división celular o las vías de señalización esenciales para el crecimiento tumoral.

Actividades Antiinflamatorias y Antialérgicas

Las propiedades antiinflamatorias de los derivados de pirimido[4,5-d]pirimidina podrían ser beneficiosas para tratar afecciones como la artritis o el asma. Pueden funcionar reduciendo la inflamación y las respuestas alérgicas en el cuerpo .

Propiedades Antioxidantes

Algunos derivados exhiben actividad antioxidante, lo que puede ayudar a proteger las células del daño causado por los radicales libres. Esta propiedad es útil para prevenir enfermedades relacionadas con el estrés oxidativo .

Inhibición de la Lipooxigenasa

Los inhibidores de la lipooxigenasa (LOX) son importantes para el tratamiento de enfermedades inflamatorias y el cáncer. Los derivados de pirimido[4,5-d]pirimidina se han evaluado como nuevos inhibidores de la LOX, lo que podría llevar a nuevas opciones terapéuticas .

Aplicaciones de Quimiosensores

Ciertos derivados de pirimido[4,5-d]pirimidina se han utilizado como quimiosensores para detectar iones metálicos como Hg2+. Pueden cambiar de color o fluorescencia en presencia de iones específicos, lo que los hace útiles en el monitoreo ambiental o el diagnóstico médico .

Mecanismo De Acción

Target of Action

The compound 7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrimidopyrimidines class . This class of compounds has been shown to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

Mode of Action

Given its structural similarity to purines and pteridines, it is likely that it interacts with its targets in a similar manner . This could involve binding to the active site of the target enzyme, thereby inhibiting its function .

Biochemical Pathways

Given its inhibitory effects on various enzymes such as phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase , it can be inferred that it may affect multiple biochemical pathways. These could include pathways involved in cell proliferation, inflammation, and various other physiological processes .

Result of Action

Given its inhibitory effects on various enzymes and its potential biological activities, it can be inferred that it may have a range of effects at the molecular and cellular level . These could include inhibiting cell proliferation, reducing inflammation, and exerting antimicrobial effects .

Análisis Bioquímico

Biochemical Properties

7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, including phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . These interactions are primarily inhibitory, meaning that 7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione binds to these enzymes and proteins, reducing their activity. This inhibition can lead to various downstream effects, such as reduced cell proliferation and inflammation.

Cellular Effects

The effects of 7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, by inhibiting RAF kinase and P38 protein kinase, it can disrupt the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation. This disruption can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound’s interaction with dihydrofolate reductase can affect nucleotide synthesis, further influencing cell growth and division.

Molecular Mechanism

At the molecular level, 7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through specific binding interactions with biomolecules. Its inhibitory action on enzymes like phosphodiesterase and dihydrofolate reductase involves binding to the active sites of these enzymes, preventing their normal function . This binding can lead to a cascade of molecular events, including changes in gene expression and enzyme activity, ultimately affecting cellular processes such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a reduction in its inhibitory effects. Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and increased apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of 7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative and anti-inflammatory effects without causing severe toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and phosphodiesterase, affecting the synthesis and degradation of nucleotides and cyclic nucleotides . These interactions can alter metabolic flux and metabolite levels, influencing cellular processes such as DNA synthesis and signal transduction.

Transport and Distribution

The transport and distribution of 7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Its distribution within cells is influenced by its interactions with cellular membranes and transport proteins, affecting its localization and activity.

Subcellular Localization

The subcellular localization of 7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Its localization is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles. These interactions can affect the compound’s activity, leading to changes in cellular processes such as gene expression and signal transduction.

Propiedades

IUPAC Name |

7-(4-chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O2/c1-2-19-12-10(13(20)18-14(19)21)7-16-11(17-12)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3,(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULRHAVVDIHJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC(=NC=C2C(=O)NC1=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

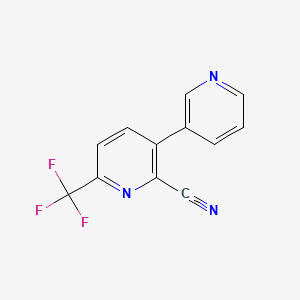

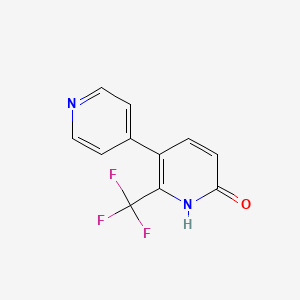

![[3,3'-Bipyridine]-6-carboxylic acid](/img/structure/B1391133.png)